molecular formula C11H7BrF3NO2 B12913557 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol

Cat. No.: B12913557
M. Wt: 322.08 g/mol
InChI Key: RWPAWNSRTMCCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is a synthetic organic compound with the molecular formula C11H7BrF3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is then reduced to an amine using reducing agents like zinc in acetic acid or catalytic hydrogenation.

    Cyclization: The amine undergoes cyclization to form the quinoline core structure.

    Bromination and Methoxylation: The final steps involve bromination and methoxylation to introduce the bromo and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science .

Properties

Molecular Formula

C11H7BrF3NO2

Molecular Weight

322.08 g/mol

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol

InChI

InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3

InChI Key

RWPAWNSRTMCCFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F

Origin of Product

United States

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